

# Lometraline: A Technical Guide to its Chemical Properties and Developmental Context

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lometraline*

Cat. No.: *B1675045*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Lometraline** (developmental code name CP-14,368) is an aminotetralin derivative originally developed by Pfizer. Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, it was later investigated as an antidepressant and anxiolytic. Although clinical studies did not demonstrate significant psychoactivity at the doses tested, leading to the suspension of its development, the chemical scaffold of **lometraline** proved foundational. Further structural modifications of **lometraline** led to the discovery of tametraline, a potent dopamine and norepinephrine reuptake inhibitor, and subsequently to the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline. This guide provides a detailed overview of the known chemical properties of **lometraline**, supplemented with data from its close structural analog, sertraline, where direct experimental data for **lometraline** is unavailable. It also includes representative experimental protocols for the synthesis and analysis of related aminotetralin compounds and discusses the likely signaling pathways investigated during its development.

## Chemical and Physical Properties

Quantitative data for the chemical and physical properties of **lometraline** are not extensively available in the peer-reviewed literature, likely due to its early stage of developmental discontinuation. The following tables summarize available computed data for **lometraline** and experimental data for its close structural analog, sertraline, for comparative purposes.

## Table 1: Chemical Identifiers

| Identifier        | Lometraline                                                          | Lometraline Hydrochloride                                                          |
|-------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------|
| IUPAC Name        | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
| Synonyms          | CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin           | CP-14,368-1, Lometraline HCl                                                       |
| CAS Number        | 39951-65-0                                                           | 34552-78-8                                                                         |
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> ClNO                                 | C <sub>13</sub> H <sub>19</sub> Cl <sub>2</sub> NO                                 |
| Molar Mass        | 239.74 g·mol <sup>-1</sup>                                           | 276.20 g/mol                                                                       |

## Table 2: Physicochemical Properties

| Property      | Lometraline (Computed) | Sertraline (Experimental)             |
|---------------|------------------------|---------------------------------------|
| Melting Point | Data not available     | 243-245 °C (hydrochloride salt)       |
| pKa           | Data not available     | 9.47                                  |
| LogP          | 3.1                    | 3.6                                   |
| Solubility    | Data not available     | Water: 3.8 mg/mL (hydrochloride salt) |

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **lometraline** are not publicly available. However, based on the synthesis of its successor compound, sertraline, and general methods for aminotetralin derivatives, representative protocols can be outlined.

## Representative Synthesis of a 1-Aminotetralin Scaffold

The synthesis of 1-aminotetralin derivatives often involves the reductive amination of a corresponding tetralone. The following is a representative procedure based on the synthesis of sertraline, a closely related compound.

**Step 1: Formation of the Imine Intermediate** A mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, an appropriate solvent such as methanol, and an excess of methylamine is subjected to conditions that facilitate the formation of the corresponding N-methylimine. This reaction is often carried out under pressure and at elevated temperatures.

**Step 2: Stereoselective Reduction** The formed imine is then reduced to the amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the desired cis-isomer.

**Step 3: Purification and Salt Formation** The resulting amine is purified, often by crystallization. To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.

## Representative Analytical Method: HPLC-UV

The purity and concentration of aminotetralin compounds are commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method for the analysis of sertraline and its related substances.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic modifier (e.g., methanol) in an isocratic elution. A typical ratio would be in the range of 30:70 to 40:60 (buffer:methanol).
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 220 nm.
- **Column Temperature:** 50 °C.

- Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent mixture to an appropriate concentration.

## Signaling Pathways and Mechanism of Action

**Lometraline** was investigated as a potential antidepressant and anxiolytic. Given its structural similarity to and its role as a precursor in the development of monoamine reuptake inhibitors, it is highly probable that **lometraline** was evaluated for its ability to modulate the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter systems. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of the neurotransmitter in the synapse, which is a common mechanism of action for many antidepressant medications.

Although **lometraline** itself was found to be inactive, its chemical structure served as a template for the development of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, and subsequently sertraline, a selective serotonin reuptake inhibitor (SSRI).



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a **lometraline** analog.

## Experimental and Logical Workflows

The development and analysis of a compound like **lometraline** would follow a structured workflow, from synthesis to characterization and biological evaluation.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of a **lometraline**-like compound.

## Conclusion

**Lometraline** stands as a noteworthy example of a compound that, while not clinically successful in its own right, provided the crucial chemical framework for the development of highly successful therapeutics. Its investigation as a potential psychotropic agent targeting monoamine systems paved the way for the creation of tametraline and sertraline. The information presented in this guide, combining the limited direct data on **lometraline** with more extensive data from its close analog sertraline, offers a comprehensive technical overview for researchers in the field of medicinal chemistry and drug development. The provided representative experimental protocols and elucidated signaling pathways offer a practical context for understanding the development and evaluation of aminotetralin-based compounds.

- To cite this document: BenchChem. [Lometraline: A Technical Guide to its Chemical Properties and Developmental Context]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675045#lometraline-chemical-properties\]](https://www.benchchem.com/product/b1675045#lometraline-chemical-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)